2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine
Description
Chemical Structure: The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 3-fluorophenyl group at position 2 and an ethylamine side chain at position 4. Its molecular formula is C₁₂H₁₁FN₄S (MW = 262.31) . Synthesis: Synthesized via a multi-step route starting from 3-fluorobenzoic acid and thiocarbohydrazide, yielding the key intermediate 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (85% yield) .
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4S/c13-9-3-1-2-8(6-9)11-15-12-17(16-11)10(4-5-14)7-18-12/h1-3,6-7H,4-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUSAOFQFYUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit various biological activities , suggesting that this compound may also interact with multiple targets.
Mode of Action
It has been reported that a compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . This suggests that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been reported to exhibit anti-oxidative activity , which suggests that this compound might also affect oxidative stress-related pathways.
Pharmacokinetics
The chemical properties of the compound, such as its structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anticonvulsant, analgesic and anti-inflammatory, antiproliferative, antimicrobial and enzyme inhibitory effects . This suggests that this compound might also have similar effects.
Action Environment
The synthesis of similar compounds has been reported to be carried out under aqueous conditions , suggesting that the compound might be stable in aqueous environments.
Biological Activity
Overview
The compound 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine , with the molecular formula and a molecular weight of 262.31 g/mol, is a heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Structure-Activity Relationship (SAR)
The structural features of thiazolo[3,2-b][1,2,4]triazoles play a crucial role in their biological activity. The presence of the thiazole ring and the fluorophenyl group are significant for enhancing cytotoxicity and antimicrobial efficacy.
| Structural Feature | Biological Activity Implication |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Fluorophenyl Group | Enhances interaction with target proteins |
| Amino Group | Increases solubility and bioavailability |
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazolo[3,2-b][1,2,4]triazole derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives with similar structures reported IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat cells, indicating strong potential as anticancer agents .
- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, which is crucial for inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- In Vitro Efficacy : The compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, related thiazolo derivatives showed an EC50 value of 18.8 µg/mL against Xanthomonas oryzae, significantly outperforming established antibiotics .
- SAR Analysis : The presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances antibacterial activity by improving binding affinity to bacterial targets .
Antioxidant Properties
Thiazolo derivatives have been studied for their antioxidant capabilities:
- Radical Scavenging Activity : Research indicates that certain thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant radical scavenging activities, which are beneficial in preventing oxidative stress-related cellular damage .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activities. Compound 13 demonstrated equipotent activity against both A-431 and Jurkat cell lines with IC50 values lower than doxorubicin . This indicates that modifications in the thiazole structure can lead to enhanced therapeutic effects.
Case Study 2: Antimicrobial Evaluation
Another study focused on the synthesis of novel thiazolo derivatives for agricultural applications. Compounds were tested against Xanthomonas oryzae, revealing that some exhibited superior antibacterial properties compared to commercial alternatives . This highlights the compound's potential in agricultural pest management.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticonvulsant properties. A study focused on synthesizing various derivatives, including those similar to 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine, evaluated their efficacy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results showed that certain derivatives displayed protective effects against seizures with promising therapeutic indices, suggesting potential for treating epilepsy and other seizure disorders .
Antimicrobial Properties
Thiazolo-triazole compounds have been investigated for their antimicrobial activity. The incorporation of fluorophenyl groups has been linked to enhanced potency against various bacterial strains. Research is ongoing to explore the spectrum of activity and the mechanisms by which these compounds exert their effects on microbial cells .
Cancer Research
There is growing interest in the application of thiazolo-triazole derivatives in cancer therapy. Preliminary studies suggest that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific role of this compound in cancer cell lines remains an area for further investigation.
Case Studies
Several studies have evaluated the biological activities of similar thiazolo-triazole derivatives:
Comparison with Similar Compounds
Tabulated Comparison
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
